Cas no 2229548-93-8 (N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)

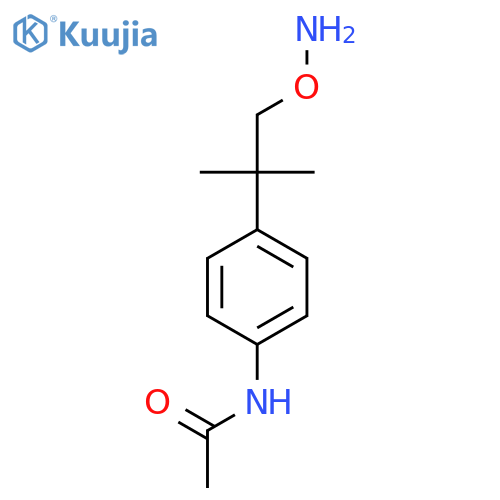

2229548-93-8 structure

商品名:N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide

N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide

- N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide

- EN300-1786580

- 2229548-93-8

-

- インチ: 1S/C12H18N2O2/c1-9(15)14-11-6-4-10(5-7-11)12(2,3)8-16-13/h4-7H,8,13H2,1-3H3,(H,14,15)

- InChIKey: DIJXGEYTHTTWIT-UHFFFAOYSA-N

- ほほえんだ: O(CC(C)(C)C1C=CC(=CC=1)NC(C)=O)N

計算された属性

- せいみつぶんしりょう: 222.136827821g/mol

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.4Ų

N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786580-0.05g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 0.05g |

$1224.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-0.5g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 0.5g |

$1399.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-1.0g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1786580-5.0g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1786580-10.0g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1786580-0.1g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 0.1g |

$1283.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-10g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 10g |

$6266.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-2.5g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 2.5g |

$2856.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-5g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 5g |

$4226.0 | 2023-09-19 | ||

| Enamine | EN300-1786580-0.25g |

N-{4-[1-(aminooxy)-2-methylpropan-2-yl]phenyl}acetamide |

2229548-93-8 | 0.25g |

$1341.0 | 2023-09-19 |

N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2229548-93-8 (N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量